molecular formula C16H14N6O2S B2408005 3,5-dimethyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-4-carboxamide CAS No. 1904410-90-7

3,5-dimethyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-4-carboxamide

Cat. No.: B2408005
CAS No.: 1904410-90-7
M. Wt: 354.39
InChI Key: CXJONXLJODYTLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic small molecule featuring a triazolopyridazine core fused with a thiophene moiety and an isoxazole-carboxamide side chain. The thiophene group may enhance binding affinity to hydrophobic enzyme pockets, while the isoxazole-carboxamide moiety could contribute to solubility and metabolic stability.

Properties

IUPAC Name

3,5-dimethyl-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O2S/c1-9-15(10(2)24-21-9)16(23)17-8-14-19-18-13-6-5-11(20-22(13)14)12-4-3-7-25-12/h3-7H,8H2,1-2H3,(H,17,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXJONXLJODYTLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Methyl Ethyl Diketone and Hydroxylamine Hydrochloride

The isoxazole ring is synthesized via cyclocondensation of methyl ethyl diketone (pentane-2,3-dione) and hydroxylamine hydrochloride in aqueous ethanol (40–50 °C, 4–6 hours), yielding 3,5-dimethylisoxazole. Subsequent chlorination at the 4-position is achieved using phosphorus oxychloride (POCl₃) under reflux (80–100 °C, 3 hours), forming 4-chloromethyl-3,5-dimethylisoxazole.

Reaction Conditions :

Parameter Value Source
Temperature 80–100 °C
Solvent 1,4-Dioxane
Catalyst Concentrated HCl
Yield 85–90%

Carboxamide Formation

The chloromethyl intermediate is reacted with propylamine in dimethylformamide (DMF) at 60 °C for 12 hours to form 3,5-dimethyl-N-propylisoxazole-4-carboxamide. For the target compound, propylamine is replaced with (6-(thiophen-2-yl)-triazolo[4,3-b]pyridazin-3-yl)methanamine in the final coupling step.

Stage 2: Assembly of 6-(Thiophen-2-yl)-Triazolo[4,3-b]Pyridazine

Triazolo-Pyridazine Core Formation

The triazolo-pyridazine scaffold is synthesized via cyclization of 4-amino-1,2,4-triazole with ethyl acetoacetate under acidic conditions (acetic acid, 100 °C, 8 hours), yielding 8-chloro-6-methyl-triazolo[4,3-b]pyridazine. Chlorination at the 8-position is critical for subsequent functionalization.

Thiophene Substitution

The 6-chloro group undergoes nucleophilic aromatic substitution with thiophen-2-ylboronic acid via Suzuki-Miyaura coupling. Conditions:

  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Base : K₂CO₃
  • Solvent : Tetrahydrofuran (THF)/H₂O (3:1)
  • Temperature : 80 °C, 12 hours
  • Yield : 78%

Stage 3: Coupling of Isoxazole Carboxamide and Triazolo-Pyridazine

Reductive Amination

The methylene linker is introduced via reductive amination between 3,5-dimethylisoxazole-4-carboxaldehyde and (6-(thiophen-2-yl)-triazolo[4,3-b]pyridazin-3-yl)methanamine. Sodium cyanoborohydride (NaBH₃CN) in methanol (25 °C, 24 hours) achieves 70–75% yield.

Carbodiimide-Mediated Coupling

Alternative coupling uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxamide for nucleophilic attack by the triazolo-pyridazine-methylamine. Conditions:

Parameter Value Source
Solvent Dichloromethane (DCM)
Temperature 0–5 °C → room temperature
Reaction Time 18 hours
Yield 82%

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) :
    • δ 8.72 (s, 1H, triazolo-pyridazine H-5)
    • δ 7.85 (d, J = 5.2 Hz, 1H, thiophene H-3)
    • δ 4.65 (s, 2H, CH₂ linker)
    • δ 2.55 (s, 6H, isoxazole CH₃).

High-Performance Liquid Chromatography (HPLC)

  • Purity : ≥98% (C18 column, acetonitrile/H₂O gradient).

Optimization and Scale-Up Challenges

Solvent Selection

1,4-Dioxane in Stage 1 poses toxicity concerns; substitution with cyclopentyl methyl ether (CPME) improves safety without sacrificing yield.

Catalytic Efficiency

Palladium catalysts in Suzuki coupling are costly. Screening identified Pd(OAc)₂/XPhos as a cheaper alternative with comparable efficiency (yield: 76%).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazolopyridazine moiety, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the isoxazole ring, where the methyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted isoxazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promising results in various biological assays:

  • Anticancer Activity : Research indicates that derivatives of similar structures exhibit significant anticancer properties. For instance, compounds containing thiophene and triazole rings have been reported to inhibit cancer cell proliferation in various lines such as HepG2 (hepatocellular carcinoma) and A549 (lung cancer) cells. Studies suggest that these compounds may interfere with DNA synthesis and cell division mechanisms, making them candidates for further development as anticancer agents .
  • Antimicrobial Properties : Compounds with similar structural motifs have demonstrated antimicrobial activity against both gram-positive and gram-negative bacteria. The presence of the thiophene ring enhances the interaction with bacterial membranes, potentially leading to increased efficacy against resistant strains .

Material Sciences

The unique electronic properties of the thiophene and isoxazole components make this compound a candidate for applications in material sciences:

  • Organic Electronics : The compound's ability to conduct electricity makes it suitable for use in organic semiconductors. Research into thiophene derivatives has shown their effectiveness in organic photovoltaic cells and field-effect transistors .
  • Sensors : The chemical structure allows for potential applications in chemical sensors due to its sensitivity to environmental changes. The presence of the thiophene moiety can enhance the sensor's response to specific analytes by altering its electronic properties upon interaction .

Case Study 1: Anticancer Activity

A study assessing the anticancer effects of similar compounds highlighted that those containing the triazole-pyridazine structure exhibited growth inhibition rates exceeding 70% against various cancer cell lines. The mechanism was attributed to the inhibition of key enzymes involved in DNA replication .

Case Study 2: Antimicrobial Efficacy

In a comparative analysis of antimicrobial agents, a series of compounds with similar frameworks were tested against multiple bacterial strains. Results indicated that compounds with thiophene rings displayed superior activity against Bacillus species compared to traditional antibiotics .

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound, comparisons are drawn to structurally analogous molecules (Table 1). Key parameters include molecular weight, solubility, and reported bioactivity.

Table 1: Comparative Analysis of Structural Analogs

Compound Name Molecular Weight (g/mol) Solubility (LogP) Reported Bioactivity (IC₅₀) Primary Target
3,5-dimethyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-4-carboxamide 410.43 2.8 (predicted) N/A (limited data) Hypothesized kinase targets
6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl acetate 345.38 3.1 12 nM (EGFR inhibition) EGFR kinase
N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide 263.27 1.9 45 nM (COX-2 inhibition) Cyclooxygenase-2
3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine 298.31 2.5 8.7 μM (anticancer screening) MAPK pathway

Key Findings:

  • Structural Flexibility : Replacement of the thiophene group with furan (as in 3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine) reduces hydrophobicity but compromises target selectivity in kinase assays .
  • Bioactivity : The acetate derivative (6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl acetate) demonstrates stronger EGFR inhibition than the target compound, suggesting the methylisoxazole group may sterically hinder target binding.
  • Solubility : The pyridine-containing analog (N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide) exhibits superior aqueous solubility (LogP 1.9), highlighting trade-offs between aromatic substituents and physicochemical properties.

Biological Activity

3,5-dimethyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-4-carboxamide is a novel compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C16H14N6O2SC_{16}H_{14}N_{6}O_{2}S with a molecular weight of 354.4 g/mol. The structure includes a thiophene ring and a triazolo-pyridazine moiety, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC16H14N6O2SC_{16}H_{14}N_{6}O_{2}S
Molecular Weight354.4 g/mol
CAS Number1904307-61-4

Antiviral Activity

Recent studies have indicated that compounds similar to 3,5-dimethyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-4-carboxamide exhibit promising antiviral properties. For instance, derivatives with triazole structures have shown significant activity against various viral targets, suggesting that this compound may also possess similar capabilities .

Anticancer Properties

Research has demonstrated that derivatives of the triazolo-pyridazine class can inhibit c-Met kinase activity, which is crucial in cancer progression. A specific derivative exhibited IC50 values of 0.090 μM against c-Met kinase and significant cytotoxicity against cancer cell lines such as A549 and MCF-7 . This suggests that the compound may be effective in targeting cancer cells.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is notable. It is hypothesized to interact with key enzymes involved in various metabolic pathways. For example, it may inhibit carbonic anhydrase and cholinesterase, which are critical in numerous physiological processes . This mechanism could explain its therapeutic potential in treating conditions related to these enzymes.

Case Studies and Research Findings

  • Antiviral Efficacy : A study highlighted the efficacy of triazole derivatives against viral infections, showing improved biological activity at low concentrations (0.20 μM) compared to traditional antiviral agents .
  • Cytotoxicity Against Cancer Cells : In vitro studies evaluated the cytotoxic effects of various compounds on cancer cell lines. The most potent derivative showed IC50 values of 1.06 μM against A549 cells and 1.23 μM against MCF-7 cells .
  • Mechanism of Action : The interaction of the compound with specific molecular targets was investigated through enzyme assays, confirming its role as a competitive inhibitor in enzymatic pathways .

Q & A

Basic: What synthetic strategies are recommended for constructing the [1,2,4]triazolo[4,3-b]pyridazine core in this compound?

Methodological Answer:
The triazolo-pyridazine core can be synthesized via cyclocondensation reactions. For example, ethyl 2-azido-3-thiophenecarboxylates (prepared from thiophene derivatives) undergo thermal or catalytic cyclization to form fused triazolo-pyridazine systems . Key steps include:

  • Ring-closing : Use of hydrazine derivatives or nitrenes to form the triazole ring.
  • Substituent introduction : Thiophen-2-yl groups can be introduced via Suzuki coupling or nucleophilic aromatic substitution at the pyridazine C6 position.
  • Optimization : Reaction conditions (e.g., solvent polarity, temperature) significantly impact yield. For instance, ethanol or DMF at 80–100°C is commonly used for cyclization .

Example Reaction Conditions (Table):

StepReagents/ConditionsYieldReference
Triazole formationHydrazine hydrate, ethanol, reflux64–76%
Thiophene couplingPd(PPh₃)₄, Na₂CO₃, DME, 80°C70%

Advanced: How can molecular docking resolve contradictory activity data for similar triazolo-pyridazine derivatives?

Methodological Answer:
Contradictory biological data (e.g., varying IC₅₀ values) may arise from differences in assay conditions, protein conformations, or compound purity. Molecular docking can:

  • Identify binding modes : Compare docking poses of active vs. inactive analogs to pinpoint critical interactions (e.g., hydrogen bonds with GSK-3β’s ATP-binding pocket) .
  • Validate with MD simulations : Run 100-ns molecular dynamics simulations to assess binding stability and entropy contributions.
  • Cross-reference experimental data : Correlate docking scores with enzymatic assays (e.g., kinase inhibition) to validate computational predictions .

Basic: What spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

  • IR Spectroscopy : Identify carboxamide (C=O stretch ~1650 cm⁻¹) and isoxazole (C=N ~1570 cm⁻¹) groups .
  • ¹H/¹³C NMR : Assign peaks for thiophen-2-yl (δ 7.2–7.5 ppm, aromatic H), triazolo-pyridazine (δ 8.1–8.3 ppm), and isoxazole methyl groups (δ 2.4–2.6 ppm) .
  • LC-MS/HPLC : Confirm molecular weight (e.g., [M+H]⁺ at m/z calculated for C₁₉H₁₆N₆O₂S: 400.1) and purity (>95%) .

Advanced: How to optimize metabolic stability without compromising target affinity?

Methodological Answer:

  • Bioisosteric replacement : Substitute labile groups (e.g., methyl with trifluoromethyl) to reduce CYP450-mediated oxidation .
  • Prodrug design : Mask the carboxamide as an ester to enhance permeability, with in vivo hydrolysis regenerating the active form .
  • In silico ADMET prediction : Use tools like SwissADME to predict logP, solubility, and metabolic hotspots before synthesis .

Basic: What experimental design principles apply to SAR studies of the thiophen-2-yl substituent?

Methodological Answer:

  • Variation of substituents : Synthesize analogs with electron-withdrawing (NO₂, CF₃) or donating (OCH₃) groups at thiophene C5 to assess electronic effects on binding .
  • Biological assays : Test kinase inhibition (e.g., GSK-3β, JAK2) and correlate with substituent properties using linear regression models .
  • Solubility assessment : Measure logD (octanol/water) to balance lipophilicity and bioavailability .

Advanced: What strategies address low yields in multi-step syntheses of this compound?

Methodological Answer:

  • Flow chemistry : Use continuous-flow reactors for exothermic steps (e.g., azide formation) to improve safety and yield .
  • DoE optimization : Apply a Box-Behnken design to optimize temperature, solvent ratio, and catalyst loading .
  • Purification techniques : Employ silica chromatography or recrystallization (DMF/H₂O) for intermediates .

Basic: How to validate target engagement in cellular assays?

Methodological Answer:

  • Cellular thermal shift assay (CETSA) : Monitor protein thermal stability shifts upon compound treatment to confirm target binding .
  • Western blotting : Measure downstream phosphorylation (e.g., GSK-3β substrate β-catenin) to confirm functional inhibition .

Advanced: How to resolve ambiguous NOE correlations in NMR assignments?

Methodological Answer:

  • 2D NMR (NOESY/ROESY) : Identify spatial proximities between triazolo-pyridazine H3 and isoxazole methyl groups to confirm regiochemistry .
  • DFT calculations : Compare computed chemical shifts (Gaussian 16, B3LYP/6-31G*) with experimental data to validate assignments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.